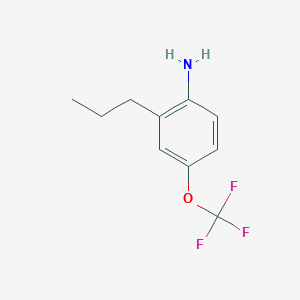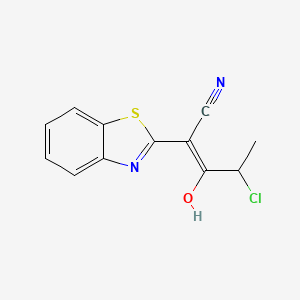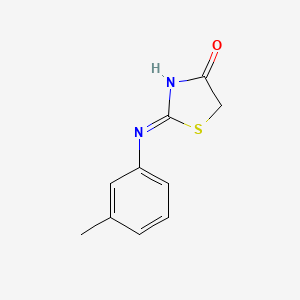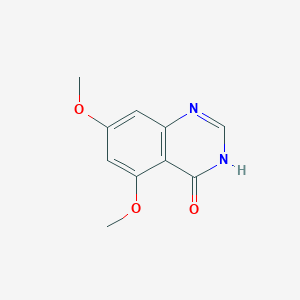
6-(2-氯-4-氟苯基)-2-甲基嘧啶-4-醇
描述
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Reactivity
6-(2-氯-4-氟苯基)-2-甲基嘧啶-4-醇是一种在合成化学中具有显著意义的化合物,特别是在氟代嘧啶和其他嘧啶衍生物的合成中。氟代嘧啶的反应性,包括类似于所讨论的化合物的化合物,已经得到广泛研究,表明这些化合物在哌啶醇解反应中反应速度明显快于它们的卤代嘧啶对应物。这表明在更复杂分子的合成中可能有用(Brown & Waring, 1974)。此外,1-芳基哌啶-4-醇的合成展示了卤代苯基在促进亲核取代中的多功能性,暗示了类似于6-(2-氯-4-氟苯基)-2-甲基嘧啶-4-醇这类化合物的广泛合成应用(Reese & Thompson, 1988)。
Structural and Theoretical Insights
对芳基磺酰化的2-氨基-6-甲基嘧啶衍生物的研究提供了关于嘧啶衍生物的结构稳定性和理论性质的见解。单晶分析和理论计算为理解各种取代基对嘧啶环的影响提供了基础,这可以直接与类似于6-(2-氯-4-氟苯基)-2-甲基嘧啶-4-醇的化合物上的修饰相关(Ali et al., 2021)。
Biological Evaluation
基于2-氨基取代的4-甲基嘧啶-4-醇的新颖衍生物,与感兴趣的化合物类似的结构,已经显示出对植物生长的显著刺激作用,表明这类化合物在农业应用中的潜力。这突显了对6-(2-氯-4-氟苯基)-2-甲基嘧啶-4-醇和类似化合物的生物评价的方向(Yengoyan et al., 2019)。
作用机制
Target of Action
The primary target of the compound 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol acts as a small-molecule inhibitor of TLR4 signaling . It blocks the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The action of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol results in the suppression of the production of multiple cytokines . When tested in vivo, it has been shown to reduce the inflammatory responses in different disease models .
生化分析
Biochemical Properties
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . The compound’s interaction with these enzymes is primarily through binding to their active sites, leading to inhibition of their catalytic activity.
Cellular Effects
The effects of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the activation of Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the immune response . This suppression leads to a decrease in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby modulating the immune response.
Molecular Mechanism
At the molecular level, 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For instance, it inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of inflammatory cytokines . This inhibition is achieved through direct binding to the kinases, preventing their activation and subsequent signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol have been observed to change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting inflammatory pathways initially, its efficacy may decrease over time due to degradation . This degradation can lead to a reduction in its ability to modulate cellular functions.
Dosage Effects in Animal Models
The effects of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory pathways without causing significant adverse effects. At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete.
Transport and Distribution
The transport and distribution of 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its localization within these organs is crucial for its metabolism and excretion.
Subcellular Localization
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is localized within specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with various enzymes and proteins . Its localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments.
属性
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUBSKMLZUOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)


![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid](/img/structure/B1487021.png)




